1-Bromo-2,4-difluorobenzene-d3

Description

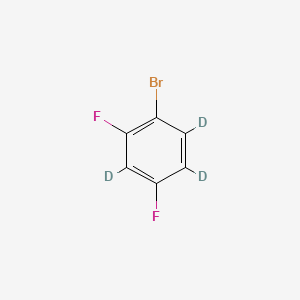

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,5-trideuterio-4,6-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBDQZXPCTTIH-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-2,4-difluorobenzene-d3: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the critical application of 1-Bromo-2,4-difluorobenzene-d3 in drug development. This deuterated internal standard is an essential tool in pharmacokinetic studies, ensuring the accuracy and reliability of bioanalytical data.

Core Chemical Properties

This compound is the deuterated isotopologue of 1-Bromo-2,4-difluorobenzene. The incorporation of three deuterium (B1214612) atoms results in a mass shift that allows for its use as an internal standard in mass spectrometry-based bioanalysis.[1] While extensive experimental data for the deuterated compound is not publicly available, the physical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2,4-Difluorobromobenzene-d3 | [1] |

| CAS Number | 1219803-87-8 | - |

| Molecular Formula | C₆D₃BrF₂ | [1] |

| Molecular Weight | 196.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] (for non-deuterated) |

| Boiling Point | ~145-146 °C | (for non-deuterated) |

| Melting Point | ~-4 °C | (for non-deuterated) |

| Density | ~1.708 g/mL at 25 °C | (for non-deuterated) |

| Solubility | Insoluble in water, soluble in organic solvents | [2] (for non-deuterated) |

Proposed Synthesis Protocol

Proposed Synthesis of this compound

-

Reaction: Electrophilic bromination of 1,3-difluorobenzene-d4 (B591093).

-

Starting Material: 1,3-difluorobenzene-d4

-

Reagents: Bromine (Br₂), Iron powder (Fe) or another Lewis acid catalyst, Carbon tetrachloride (CCl₄) or another suitable solvent.

-

Methodology:

-

In a flask equipped with a stirrer and a dropping funnel, a mixture of 1,3-difluorobenzene-d4 and a catalytic amount of iron powder in carbon tetrachloride is prepared.

-

The mixture is stirred and heated to approximately 45°C.

-

A solution of bromine in carbon tetrachloride is added dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Upon completion, the reaction mixture is cooled, and a 20% sodium bisulfite solution is added to quench any unreacted bromine.

-

The organic layer is separated, washed with a 10% sodium hydroxide (B78521) solution, and then with water until neutral.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The product is isolated by distillation, collecting the fraction at approximately 144-148°C.

-

-

Expected Product: this compound.

Proposed synthesis of this compound.

Application in Pharmacokinetic Studies: Experimental Workflow

This compound is primarily used as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in pharmacokinetic studies as it accurately corrects for variability during sample preparation and analysis.[3][4]

Experimental Protocol: Quantification of a Drug Candidate in Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical drug candidate, for which this compound serves as a precursor or structural analogue, in a biological matrix.

-

Objective: To determine the concentration of a drug candidate in human plasma samples over time after administration.

-

Internal Standard: this compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples (from a clinical or preclinical study), calibration standards, and quality control samples.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add a known amount of this compound solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a suitable HPLC/UHPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the analyte from other matrix components.

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both the drug candidate and the deuterated internal standard (this compound).

-

The instrument is tuned to differentiate between the mass of the analyte and the slightly heavier deuterated internal standard.

-

-

Quantification:

-

The concentration of the drug candidate in each sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve, generated from the analysis of plasma samples with known concentrations of the drug candidate, is used to interpolate the concentrations of the unknown samples.

-

Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

This compound is a valuable tool for researchers in drug development. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is critical for obtaining high-quality pharmacokinetic data. While specific synthetic protocols for the deuterated form are not widely published, its preparation can be reasonably extrapolated from established methods for its non-deuterated analogue. The experimental workflow detailed in this guide provides a foundational understanding of its practical application in a research setting, underscoring its importance in the accurate and precise quantification of novel drug candidates.

References

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene-d3 (CAS: 1219803-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluorobenzene-d3, a deuterated internal standard crucial for quantitative analysis in complex matrices. This document outlines its chemical and physical properties, provides a plausible synthetic route, and details experimental protocols for its application in mass spectrometry-based assays.

Core Compound Data

This compound is the isotopically labeled analog of 1-Bromo-2,4-difluorobenzene. The incorporation of three deuterium (B1214612) atoms results in a mass shift that allows for its use as an ideal internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes and experiences similar matrix effects, leading to highly accurate and precise quantification.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data for the non-deuterated form (CAS: 348-57-2) is also provided for comparison.

| Property | This compound | 1-Bromo-2,4-difluorobenzene | Reference |

| CAS Number | 1219803-87-8 | 348-57-2 | [1] |

| Molecular Formula | C₆D₃BrF₂ | C₆H₃BrF₂ | [1][3] |

| Molecular Weight | 196.01 g/mol | 192.99 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | [4] |

| Boiling Point | Not explicitly available; expected to be similar to the non-deuterated form. | 145-146 °C | |

| Density | Not explicitly available; expected to be slightly higher than the non-deuterated form. | 1.708 g/mL at 25 °C | |

| Refractive Index | Not explicitly available; expected to be similar to the non-deuterated form. | n20/D 1.505 | |

| Solubility | Soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |

Analytical Specifications

Based on a typical Certificate of Analysis, the following specifications are expected for this compound.

| Parameter | Specification |

| Chemical Purity (GC) | ≥ 98.0% |

| Isotopic Purity (d-enrichment) | ≥ 98 atom % D |

| Identity (¹H-NMR, MS) | Conforms to structure |

Synthesis Protocol

Plausible Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound from its non-deuterated precursor.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

A suitable transition metal catalyst (e.g., Platinum on alumina)[5]

-

Anhydrous solvent (e.g., dioxane)

-

High-pressure reaction vessel

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1-Bromo-2,4-difluorobenzene in a minimal amount of anhydrous dioxane.

-

Catalyst and Deuterium Source: Add the transition metal catalyst to the solution. Subsequently, add a stoichiometric excess of deuterium oxide.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature of 120°C or greater under a pressure of 50 psi or greater.[6] The reaction is typically maintained for a period of up to 24 hours.[6]

-

Work-up: After cooling the reaction mixture to room temperature, the organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Purification: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield this compound.

-

Characterization: The final product should be characterized by ¹H-NMR to confirm the degree of deuteration and by GC-MS to confirm purity and identity.

Experimental Protocols for Use as an Internal Standard

This compound is an excellent internal standard for the quantification of 1-Bromo-2,4-difluorobenzene and structurally similar compounds in various matrices. Below are generalized protocols for its use in LC-MS and GC-MS.

General Protocol for LC-MS Quantification

This protocol outlines a general procedure for the quantification of an analyte in a biological matrix using this compound as an internal standard.[7]

1. Preparation of Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol).

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.

- Internal Standard Spiking Solution: Prepare a dilute solution of the internal standard at a concentration that provides a stable and reproducible signal.

2. Sample Preparation (Protein Precipitation): [8]

- To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard spiking solution.

- Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile).

- Vortex the mixture vigorously for 1 minute.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean vial for LC-MS analysis.

3. LC-MS Analysis:

- LC System: A standard HPLC or UHPLC system.

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid).

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

4. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard.

- Calculate the peak area ratio (analyte area / internal standard area).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples from the calibration curve.

General Protocol for GC-MS Quantification

This protocol provides a general method for the analysis of a volatile or semi-volatile analyte using this compound as an internal standard.[9][10]

1. Preparation of Solutions:

- Prepare stock and working solutions of the analyte and internal standard as described in the LC-MS protocol, using a volatile solvent compatible with GC (e.g., hexane (B92381) or dichloromethane).

2. Sample Preparation (Liquid-Liquid Extraction):

- To a known volume of the sample, add a precise volume of the internal standard spiking solution.

- Add an immiscible extraction solvent.

- Vortex or shake vigorously to ensure thorough mixing.

- Allow the layers to separate and carefully transfer the organic layer to a clean vial.

- The extract may be concentrated or diluted as necessary.

3. GC-MS Analysis:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

- Injection: Split or splitless injection.

- Oven Temperature Program: A temperature gradient to ensure separation of the analyte and internal standard from matrix components.

- Mass Spectrometer: A mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.

- Ionization: Electron ionization (EI).

4. Data Analysis:

- Data analysis is performed similarly to the LC-MS protocol, using the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the analyte in unknown samples.

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and application of this compound.

Caption: Plausible synthesis workflow for this compound.

Caption: General workflow for quantitative analysis using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 4. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tn-sanso.co.jp [tn-sanso.co.jp]

- 6. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Characteristics of 1-Bromo-2,4-difluorobenzene-d3

Introduction

This compound is the deuterated form of 1-Bromo-2,4-difluorobenzene. The replacement of protium (B1232500) with deuterium, a stable heavy isotope of hydrogen, makes it a valuable tool in various scientific applications. This substitution can influence the pharmacokinetic and metabolic profiles of drug candidates. Primarily, it serves as a tracer and an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This technical guide provides a comprehensive overview of the physical characteristics of this compound. Due to the limited availability of specific experimental data for the deuterated compound, this guide primarily presents data for its non-deuterated analog, 1-Bromo-2,4-difluorobenzene. This approach is a common practice as the physical properties are expected to be very similar.

Quantitative Data Summary

The physical properties of this compound and its non-deuterated counterpart are summarized in the tables below for easy comparison.

Table 1: General Properties

| Property | This compound | 1-Bromo-2,4-difluorobenzene |

| Molecular Formula | C₆D₃BrF₂ | C₆H₃BrF₂[2][3][4] |

| Molecular Weight | 196.01 g/mol [1] | 192.99 g/mol [2][3] |

| CAS Number | 1219803-87-8[1] | 348-57-2[2][3][4] |

| Appearance | - | Colorless to light yellow clear liquid |

Table 2: Physical Characteristics (for 1-Bromo-2,4-difluorobenzene)

| Property | Value |

| Density | 1.708 g/mL at 25 °C[2] |

| Boiling Point | 145-146 °C[2] |

| Melting Point | -4 °C[2] |

| Refractive Index | n20/D 1.505[2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of aromatic compounds like 1-Bromo-2,4-difluorobenzene are outlined below.

Determination of Density

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: Pycnometer or graduated cylinder, electronic balance.

-

Procedure:

-

The mass of a clean, dry pycnometer or a 100-mL graduated cylinder is determined using an electronic balance.[5]

-

A known volume of the liquid (e.g., 20-25 mL) is added to the graduated cylinder. The volume is read precisely from the meniscus.[5]

-

The combined mass of the graduated cylinder and the liquid is measured.[5]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The process can be repeated with additional volumes of the liquid to ensure accuracy and precision.[5]

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Objective: To determine the temperature at which the liquid boils at a given pressure.

-

Apparatus: Thiele tube, capillary tube, thermometer, heating apparatus.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, and a continuous stream of bubbles should emerge from the capillary tube.[6]

-

The heat is then removed, and the oil is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial physical property. Since 1-Bromo-2,4-difluorobenzene has a melting point of -4 °C, this procedure would be conducted at sub-ambient temperatures.

-

Objective: To determine the temperature range over which the solid melts to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.[7]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point.[8]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Objective: To measure the refractive index of the liquid.

-

Apparatus: Refractometer (e.g., Abbe refractometer).

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is switched on.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale.

-

The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.[9]

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the characterization of a deuterated compound like this compound, often referencing the properties of its non-deuterated analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]

- 3. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 4. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,4-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art method for the synthesis of 1-Bromo-2,4-difluorobenzene-d3, a deuterated aromatic compound of significant interest in pharmaceutical research and development. The inclusion of deuterium (B1214612) atoms can favorably alter the metabolic profiles of drug candidates, making deuterated building blocks like the target molecule highly valuable. This document details a robust two-step synthetic pathway, commencing with the bromination of 1,3-difluorobenzene (B1663923) to yield the direct precursor, followed by a highly efficient deuteration process.

I. Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-stage process:

-

Bromination of 1,3-difluorobenzene: This initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene to regioselectively introduce a bromine atom, yielding 1-bromo-2,4-difluorobenzene (B57218).

-

Deuteration via Superelectrophile Catalysis: The subsequent and crucial step is the hydrogen-deuterium (H/D) exchange on 1-bromo-2,4-difluorobenzene. This is achieved through a highly effective method employing superelectrophilic silylium (B1239981)/arenium ion catalysis, which allows for the exhaustive deuteration of the aromatic ring under mild conditions.

This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the superelectrophile-catalyzed deuteration method.

II. Experimental Protocols

A. Step 1: Synthesis of 1-Bromo-2,4-difluorobenzene

Reaction: Bromination of 1,3-difluorobenzene

Methodology: This procedure is adapted from established methods for the bromination of activated aromatic systems.

-

To a stirred solution of 1,3-difluorobenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add a catalytic amount of iron powder (e.g., 0.05 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add liquid bromine (1.0 eq.) dropwise to the reaction mixture via the addition funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to afford pure 1-bromo-2,4-difluorobenzene.

B. Step 2: Synthesis of this compound

Reaction: Superelectrophile-Catalyzed H/D Exchange

Methodology: This protocol is based on the highly efficient deuteration of deactivated aryl halides using silylium/arenium ion catalysis.[1]

-

In a glovebox, to a vial charged with a magnetic stir bar, add 1-bromo-2,4-difluorobenzene (1.0 eq.) and the silylium ion precursor, triethylsilane (Et3SiH, 1.1 eq.).

-

Add benzene-d6 (B120219) (C6D6) as the deuterium source and solvent.

-

To this solution, add the catalyst, [Ph3C][B(C6F5)4] (e.g., 1-5 mol%), to generate the active silylium ion catalyst in situ.

-

Seal the vial and stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the deuterium incorporation by 1H NMR spectroscopy by taking aliquots from the reaction mixture.

-

Upon completion of the H/D exchange, the reaction mixture is quenched by the addition of a small amount of methanol.

-

The solvent (benzene-d6) can be removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,3-Difluorobenzene, Bromine | Iron | Dichloromethane | 0 to RT | 8-12 | ~98% |

| 2 | 1-Bromo-2,4-difluorobenzene | [Ph3C][B(C6F5)4] | Benzene-d6 | RT | 18-24 | >90% |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C6D3BrF2 |

| Molecular Weight | 196.01 g/mol |

| Isotopic Purity (D%) | >98% |

| Appearance | Colorless liquid |

| 1H NMR | Absence of signals in the aromatic region |

| 2H NMR | Signals corresponding to the aromatic deuterons |

| Mass Spec (EI) | m/z (M+) = 195, 197 |

IV. Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed catalytic cycle for H/D exchange.

References

In-Depth Technical Guide: 1-Bromo-2,4-difluorobenzene-d3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluorobenzene-d3, a deuterated isotopologue of 1-Bromo-2,4-difluorobenzene. This document details its molecular properties, its applications in research and drug development, and relevant experimental methodologies.

Core Concepts: The Role of Deuteration in Drug Development

Deuterated compounds, such as this compound, are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This substitution can significantly alter a molecule's metabolic profile, leading to improved pharmacokinetic properties.[1] The foundational principle behind this is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This reduced rate of metabolism can result in a longer drug half-life, decreased dosing frequency, and a more favorable safety profile due to the minimized formation of toxic metabolites.[1]

The strategic incorporation of deuterium is primarily applied in two ways:

-

"Deuterium Switch" : This involves developing deuterated versions of existing drugs to enhance their properties.[1]

-

De Novo Drug Discovery : Deuterium is incorporated into new drug candidates from the initial stages to optimize their metabolic characteristics.[1]

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of 1-Bromo-2,4-difluorobenzene and its deuterated analog.

| Property | 1-Bromo-2,4-difluorobenzene | This compound |

| Molecular Formula | C₆H₃BrF₂ | C₆D₃BrF₂ |

| Molecular Weight | 192.99 g/mol [2][3][4][5] | 196.01 g/mol [6][7] |

| CAS Number | 348-57-2[2][4][8] | 1219803-87-8[7] |

| Appearance | Colorless to light yellow clear liquid[3] | Not specified |

| Boiling Point | 145-146 °C[4] | Not specified |

| Density | 1.708 g/mL at 25 °C[4] | Not specified |

Applications in Research and Development

1-Bromo-2,4-difluorobenzene itself is a valuable intermediate in the synthesis of biologically active compounds and plays a role in facilitating cross-coupling reactions for creating complex molecular structures.[3] The deuterated form, this compound, finds specific applications due to its isotopic label:

-

Metabolic Studies : It can be used to trace the metabolic fate of a drug candidate, helping to identify metabolites and understand the mechanisms and rate of drug breakdown.[9]

-

Pharmacokinetic Analysis : As a tracer, it allows for the precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Internal Standard : In quantitative analyses using methods like NMR, GC-MS, or LC-MS, it can serve as an internal standard due to its distinct mass.[6]

Experimental Protocols

Below is a representative experimental protocol for a common application of a deuterated compound: assessing metabolic stability in a pharmacokinetic study .

Protocol: Comparative In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profile of a novel drug candidate with its deuterated analog.

Materials:

-

Test compounds (deuterated and non-deuterated versions of the drug candidate)

-

Formulation vehicle (e.g., saline, PEG400)

-

Male Sprague-Dawley rats

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to housing conditions for a minimum of one week.

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of the test compound (formulated in a suitable vehicle) via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing.

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma.

-

Analyze the plasma samples to determine the concentration of the parent drug at each time point.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both the deuterated and non-deuterated compounds.

-

Compare the parameters to assess the impact of deuteration on the drug's metabolic stability and overall exposure.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated compounds like this compound.

Caption: Workflow of Deuterated Compounds in Drug Development.

Caption: Synthesis and Application Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-BROMO-2,4-DIFLUOROBENZENE | CAS 348-57-2 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]

- 5. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

An In-depth Technical Guide to the Isotopic Purity of 1-Bromo-2,4-difluorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Bromo-2,4-difluorobenzene-d3, a deuterated internal standard and tracer compound. This document outlines the synthesis, purification, and detailed analytical methodologies for determining the isotopic enrichment of this compound, crucial for its application in quantitative analysis.

Quantitative Isotopic Purity Data

The isotopic purity of this compound is a critical parameter for its use as an internal standard in mass spectrometry-based bioanalytical studies. The level of deuteration directly impacts the accuracy of quantification. A typical specification for this compound is a minimum of 98 atom % deuterium.

| Parameter | Specification |

| Isotopic Purity (atom % D) | ≥ 98% |

| Chemical Purity | ≥ 98% |

Table 1: Typical Isotopic and Chemical Purity Specifications for this compound.[1]

Synthesis and Purification Workflow

The synthesis of this compound typically involves a catalyzed hydrogen-deuterium exchange reaction on the non-deuterated precursor. The general workflow includes the reaction, workup, and purification steps to yield the final high-purity product.

References

Navigating the Safety Profile of 1-Bromo-2,4-difluorobenzene-d3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-Bromo-2,4-difluorobenzene-d3. The information presented is compiled from various safety data sheets (SDS) for the non-deuterated analogue, 1-Bromo-2,4-difluorobenzene, which is considered a suitable proxy for safety and handling protocols due to the negligible impact of deuterium (B1214612) substitution on its chemical reactivity and toxicological profile. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed for the safe handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of 1-Bromo-2,4-difluorobenzene.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 145-146 °C (lit.) | |

| 61 °C at 47 hPa (35 mmHg) | [2] | |

| Melting Point | -4 °C (lit.) | |

| Density | 1.708 g/mL at 25 °C (lit.) | |

| 1.710 g/cm³ | [2] | |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| 53 °C (127 °F) | [2] | |

| Refractive Index | n20/D 1.505 (lit.) | |

| Water Solubility | No data available | [2] |

| Partition Coefficient (log Pow) | 2.58 | [4] |

Section 2: Hazard Identification and Classification

1-Bromo-2,4-difluorobenzene is classified as a hazardous substance. The following table outlines its GHS hazard classifications and associated statements.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1][2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning[1]

Section 3: Toxicology and Health Effects

Exposure to 1-Bromo-2,4-difluorobenzene can lead to various adverse health effects. The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[2]

| Exposure Route | Health Effects |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation.[2] |

| Skin Contact | May be harmful if absorbed through the skin. Causes skin irritation.[2] |

| Eye Contact | Causes serious eye irritation.[2] |

| Ingestion | May be harmful if swallowed.[2] |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[2]

Section 4: Experimental Protocols

Detailed experimental protocols for toxicological and safety testing were not available in the searched documents. The hazard classifications are based on data submitted to regulatory bodies like ECHA. For specific experimental data, referring to the primary literature cited in comprehensive toxicological databases is recommended.

Section 5: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling 1-Bromo-2,4-difluorobenzene.

Caption: Recommended Personal Protective Equipment (PPE).

Handling Procedures

-

Avoid contact with skin and eyes.[2]

-

Avoid inhalation of vapor or mist.[2]

-

Use only in a well-ventilated area.[5]

-

Handle in accordance with good industrial hygiene and safety practice.

Storage Conditions

-

Store in a well-ventilated place.[5]

-

Store at room temperature.[2]

-

Protect from heat and ignition sources.[2]

Section 6: Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

The following diagram outlines the initial first-aid steps to be taken upon exposure.

Caption: First-Aid Procedures for Exposure.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous combustion products: Carbon oxides, hydrogen bromide gas, hydrogen fluoride.[2]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[2]

-

Environmental precautions: Do not let product enter drains.[2]

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2][5]

Section 7: Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6] Do not empty into drains.[6]

Section 8: Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Logical Flow of Hazard Mitigation.

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and consultation with safety professionals. Always ensure that a comprehensive risk assessment is conducted before commencing any work with this chemical.

References

- 1. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 1-Bromo-2,4-difluorobenzene 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: Solubility of 1-Bromo-2,4-difluorobenzene-d3 in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-2,4-difluorobenzene-d3. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated analogue, 1-Bromo-2,4-difluorobenzene. The isotopic substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the compound's solubility profile.

Compound Profile

1-Bromo-2,4-difluorobenzene is a halogenated monoaromatic compound.[1] It is a colorless to light brown liquid at room temperature.[2] The deuterated version, this compound, is structurally identical except for the substitution of three deuterium atoms on the benzene (B151609) ring. This compound is often used as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[3][4]

| Property | 1-Bromo-2,4-difluorobenzene | This compound |

| Molecular Formula | C₆H₃BrF₂[1] | C₆D₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1] | 196.01 g/mol |

| CAS Number | 348-57-2[1] | N/A |

| Physical Form | Liquid[2] | Liquid (Predicted) |

| Density | ~1.708 g/mL at 25°C[3][4] | ~1.73 g/mL at 25°C (Predicted) |

| Melting Point | -4°C[4] | -4°C (Predicted) |

| Boiling Point | 145-146°C[4][5] | 145-146°C (Predicted) |

Solubility Data

Quantitative solubility measurements (e.g., in g/100 mL) for 1-Bromo-2,4-difluorobenzene are not widely published. However, qualitative descriptions from various sources provide a strong basis for solvent selection in experimental settings. The compound's nonpolar nature dictates its solubility behavior, following the principle of "like dissolves like."[6]

The following table summarizes the expected solubility in a range of common laboratory solvents.

| Solvent | Classification | Expected Solubility | Rationale / Citation |

| Water | Highly Polar Protic | Insoluble | Stated as insoluble in water in multiple chemical safety and data sheets.[2][5][7] |

| Benzene | Nonpolar Aromatic | Miscible | The compound is reported to be miscible with benzene.[5] |

| Toluene | Nonpolar Aromatic | Soluble | As a nonpolar aromatic solvent, it is expected to readily dissolve the compound. |

| Hexane | Nonpolar Aliphatic | Soluble | Expected to be a suitable solvent due to its nonpolar nature. |

| Dichloromethane | Polar Aprotic | Soluble | A common organic solvent capable of dissolving a wide range of organic compounds.[6] |

| Acetone | Polar Aprotic | Soluble | Generally a good solvent for many organic compounds.[6] |

| Ethanol | Polar Protic | Soluble | A related compound, 1-bromo-4-fluorobenzene, is soluble in ethanol.[6] |

| Diethyl Ether | Slightly Polar Aprotic | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

Experimental Protocol: Determination of Thermodynamic Solubility

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the standard and most reliable approach.[8][9] This method involves allowing a mixture of the solute and solvent to reach saturation equilibrium over a defined period.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps (B75204) and PTFE septa

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

3.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is formed.

-

Record the mass of the added solute.

-

Add a precise, known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for an extended period, typically 24 hours, to ensure equilibrium is reached.[8] Longer times may be necessary and should be validated.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let undissolved solute settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with known concentrations.

-

Analyze the standards using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample from step 3.3.

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2,4-difluorobenzene, 98+% | Fisher Scientific [fishersci.ca]

- 3. 1-溴-2,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromo-2,4-difluorobenzene | 348-57-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Bromo-2,4-difluorobenzene | CAS#:348-57-2 | Chemsrc [chemsrc.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

A Technical Guide to 1-Bromo-2,4-difluorobenzene-d3: An Essential Tool in Modern Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-2,4-difluorobenzene-d3, a deuterated internal standard crucial for precise and accurate quantitative analysis in complex matrices. This document details its structural and physical properties, outlines experimental protocols for its synthesis and use, and illustrates key analytical workflows.

Introduction

This compound (IUPAC name: 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene) is the stable isotope-labeled analogue of 1-Bromo-2,4-difluorobenzene. In the fields of pharmaceutical development, metabolic research, and environmental analysis, the use of deuterated internal standards is the gold standard for quantitative mass spectrometry.[1] By substituting hydrogen atoms with their heavier, non-radioactive deuterium (B1214612) isotope, a mass shift is introduced that is easily detectable by mass spectrometry, without significantly altering the physicochemical properties of the molecule.[1] This near-identical behavior to the non-labeled analyte allows it to serve as a reliable proxy to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and matrix effects.[1]

Structural Formula and Chemical Identifiers

The structural formula of this compound is presented below, indicating the specific positions of the three deuterium atoms on the benzene (B151609) ring.

Chemical Structure:

Figure 1: Chemical structure of 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analogue for comparison.

Table 1: Chemical Properties and Identifiers

| Property | This compound | 1-Bromo-2,4-difluorobenzene |

| IUPAC Name | 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene[2] | 1-bromo-2,4-difluorobenzene[3] |

| CAS Number | 1219803-87-8[4] | 348-57-2[5] |

| Molecular Formula | C₆D₃BrF₂[6] | C₆H₃BrF₂[5] |

| Molecular Weight | 196.01 g/mol [6] | 192.99 g/mol [5] |

| SMILES | [2H]c1c([2H])c(Br)c(F)c([2H])c1F[2] | Fc1ccc(Br)c(F)c1[5] |

| InChI | InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D[2] | InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H[5] |

| Isotopic Purity | ≥98 atom % D[6] | Not Applicable |

Table 2: Physical Properties

| Property | Value (for 1-Bromo-2,4-difluorobenzene) | Reference |

| Appearance | Colorless liquid | [3] |

| Melting Point | -4 °C | [5] |

| Boiling Point | 145-146 °C | [5] |

| Density | 1.708 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.505 | [5] |

Note: The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction on the non-deuterated starting material.[7]

Objective: To replace the aromatic protons at positions 3, 5, and 6 of 1-Bromo-2,4-difluorobenzene with deuterium.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Deuterated trifluoroacetic acid (CF₃COOD)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (aqueous)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-2,4-difluorobenzene in deuterated trifluoroacetic acid.

-

Add a stoichiometric excess of deuterium oxide to the mixture.

-

Heat the reaction mixture to reflux with stirring and maintain for 24-48 hours. The progress of the H-D exchange can be monitored by ¹H NMR.

-

After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to yield this compound.

-

Confirm the isotopic enrichment and purity using ¹H NMR, ²H NMR, and GC-MS.

Quantitative Analysis using this compound as an Internal Standard by GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of an analyte (e.g., a halogenated aromatic compound) in a sample matrix.[8][9]

Objective: To accurately quantify the concentration of a target analyte in a sample.

Materials and Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Sample vials with septa

-

This compound (Internal Standard, IS) stock solution of known concentration

-

Analyte stock solution of known concentration

-

Sample matrix (e.g., plasma, soil extract)

-

Appropriate solvents for dilution

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of at least five calibration standards by spiking a blank sample matrix with known concentrations of the analyte.

-

To each calibration standard, add a constant, known amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same constant amount of the internal standard solution as was added to the calibrators.

-

Perform any necessary sample extraction or clean-up steps.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injection Volume: 1 µL (splitless)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: At least one quantifying and one qualifying ion for both the analyte and the internal standard. For this compound, monitor m/z corresponding to its molecular ion and a characteristic fragment.

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for all calibrators and samples.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each injection.

-

Construct a calibration curve by plotting the response ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

-

NMR Analysis

Objective: To confirm the identity and assess the isotopic purity of this compound.

Materials and Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

-

Internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a small vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent.

-

Add a small amount of TMS as an internal reference.

-

Vortex the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a cotton plug into a clean NMR tube.[10]

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. Due to the high isotopic enrichment (≥98 atom % D), the signals corresponding to the aromatic protons at positions 3, 5, and 6 should be significantly reduced or absent compared to the spectrum of the non-deuterated compound. The remaining residual signals can be used to quantify the isotopic purity.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms on the aromatic ring, confirming their presence and positions.

-

-

¹³C and ¹⁹F NMR Spectroscopy:

-

Acquire ¹³C and ¹⁹F NMR spectra to further confirm the carbon and fluorine framework of the molecule. The coupling patterns will be informative of the substitution pattern.

-

Visualizations of Workflows and Pathways

Synthetic Pathway of 1-Bromo-2,4-difluorobenzene

Figure 2: Synthesis of 1-Bromo-2,4-difluorobenzene via electrophilic bromination.

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

References

- 1. tn-sanso.co.jp [tn-sanso.co.jp]

- 2. Buy Online CAS Number 1219803-87-8 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 1-Bromo-2,4-difluorobenzene - Shandong Biotech [shandongbiotech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Bromo-2,4-difluorobenzene 98 348-57-2 [sigmaaldrich.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Use of 1-Bromo-2,4-difluorobenzene-d3 as an Internal Standard in Quantitative Analysis

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This document provides detailed application notes and protocols for the use of 1-Bromo-2,4-difluorobenzene-d3 as an internal standard, particularly in chromatographic and mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Deuterated Internal Standards

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.

Deuterated standards, such_as_this compound, are considered the gold standard for many applications, especially in mass spectrometry.[1] In these compounds, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[2] This isotopic labeling results in a compound that has nearly identical physicochemical properties to its non-deuterated analog, including polarity, boiling point, and chromatographic retention time.[1] However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be readily distinguished from the analyte by a mass spectrometer.[1]

The primary advantages of using a deuterated internal standard like this compound include:

-

Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. Since the deuterated internal standard co-elutes with the analyte and has nearly identical ionization behavior, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Sample Preparation Variability: Losses of the analyte during extraction, concentration, and derivatization steps are mirrored by the deuterated internal standard, ensuring that the ratio of the analyte to the internal standard remains constant.[3]

-

Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of quantitative measurements.[4]

This compound is a deuterated form of 1-Bromo-2,4-difluorobenzene and can be effectively used as an internal standard for the quantification of various organic compounds by NMR, GC-MS, or LC-MS.[5][6]

Application: Quantification of Semi-Volatile Organic Compounds (SVOCs) in Water by GC-MS

This section provides a representative protocol for the determination of a suite of semi-volatile organic compounds (SVOCs) in a water matrix using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (all pesticide residue grade or equivalent)

-

Reagents: Sodium sulfate (B86663) (anhydrous, granular), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Standards:

-

Analyte stock solutions (e.g., phenols, phthalates, polycyclic aromatic hydrocarbons) at 1000 µg/mL in a suitable solvent.

-

Internal Standard (IS) Stock Solution: this compound at 1000 µg/mL in methanol.

-

Surrogate Standard Stock Solution (optional, for monitoring extraction efficiency of different compound classes): e.g., Phenol-d5, Nitrobenzene-d5, 2-Fluorobiphenyl.

-

-

Water: Deionized water, freshly prepared.

-

Glassware: 1 L amber glass bottles, 250 mL separatory funnels, concentration tubes, vials with PTFE-lined caps.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Collect 1 L water samples in amber glass bottles.

-

If the sample is not for immediate extraction, preserve by adjusting the pH. For base/neutral and acid extractables, adjust the pH to ≤ 2 with HCl.

-

Spike 1 L of the water sample with a known amount of the this compound internal standard working solution to achieve a final concentration of 40 µg/L. If using surrogates, spike them at the same time.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the separatory funnel, seal, and shake vigorously for 2 minutes with periodic venting.

-

Allow the layers to separate for a minimum of 10 minutes.

-

Drain the DCM layer (bottom layer) into a flask containing anhydrous sodium sulfate.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the extracts.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Transfer the concentrated extract to a GC vial for analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injection Volume: 1 µL, splitless.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

4. Data Acquisition and Processing

-

Monitor characteristic ions for each target analyte and for this compound.

-

Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio (analyte concentration / IS concentration) for a series of calibration standards.

-

Quantify the analytes in the samples using the generated calibration curve.

Data Presentation

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Phenol | 94 | 65 | 66 |

| Naphthalene | 128 | 102 | 129 |

| Di-n-butyl phthalate | 149 | 223 | 279 |

| Pyrene | 202 | 101 | 203 |

| This compound (IS) | 199 | 116 | 197 |

Table 2: Representative Calibration Data

| Calibration Level | Analyte Conc. (µg/L) | IS Conc. (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio |

| 1 | 5 | 40 | 15,234 | 120,456 | 0.126 |

| 2 | 10 | 40 | 31,056 | 121,102 | 0.256 |

| 3 | 20 | 40 | 63,487 | 120,890 | 0.525 |

| 4 | 50 | 40 | 155,678 | 121,500 | 1.281 |

| 5 | 100 | 40 | 312,345 | 120,987 | 2.582 |

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Sample Quantification Results

| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (µg/L) |

| Sample 1 | 45,789 | 119,876 | 0.382 | 14.8 |

| Sample 2 | 188,901 | 122,345 | 1.544 | 60.1 |

| Blank | Not Detected | 121,567 | - | < 1.0 |

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the analytical protocol.

Caption: Overall experimental workflow from sample collection to quantification.

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of a wide range of organic compounds. Its chemical similarity to many semi-volatile analytes ensures that it effectively compensates for variations in sample preparation and instrument performance. The detailed protocol and representative data presented here demonstrate its utility in a typical environmental analysis application. Researchers and scientists in drug development and other fields can adapt this methodology to their specific analytical needs, ensuring high-quality, reproducible quantitative results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Analysis of organic esters of plasticizer in indoor air by GC-MS and GC-FPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. measurlabs.com [measurlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-Bromo-2,4-difluorobenzene-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-Bromo-2,4-difluorobenzene-d3 as an internal standard in quantitative mass spectrometry. This deuterated standard is an invaluable tool for enhancing the accuracy, precision, and robustness of analytical methods for the determination of halogenated aromatic compounds in various matrices.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest quality data.[1][2] Deuterated standards, such as this compound, are chemically almost identical to their non-labeled counterparts (analytes).[2] This chemical similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][3] The key difference is the increased mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of a range of halogenated and aromatic environmental contaminants, industrial chemicals, and pharmaceutical intermediates. Its physical and chemical properties make it an ideal surrogate for compounds with similar structures.

Primary Applications Include:

-

Environmental Monitoring: Quantifying halogenated aromatic pollutants such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other halogenated benzenes in soil, water, and air samples.[4]

-

Industrial Chemical Analysis: Monitoring levels of halogenated organic compounds in manufacturing processes and final products.

-

Drug Development: In the synthesis of complex pharmaceutical molecules, halogenated aromatic compounds are common building blocks. This compound can be used as an internal standard for the quantification of these precursors and their metabolites in biological matrices.

Physicochemical Properties and Mass Spectral Characteristics

Table 1: Physicochemical Properties of 1-Bromo-2,4-difluorobenzene

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Boiling Point | 145-146 °C |

| Melting Point | -4 °C |

| Density | 1.708 g/mL at 25 °C |

Note: Properties are for the non-deuterated compound, but are expected to be very similar for the d3 variant.[5]

Mass Spectrometry Fragmentation:

The mass spectrum of 1-Bromo-2,4-difluorobenzene is characterized by a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.[6] For this compound, the molecular ion will be shifted by 3 mass units.

Table 2: Predicted Mass Spectral Data for 1-Bromo-2,4-difluorobenzene and its d3-Isotopologue

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1-Bromo-2,4-difluorobenzene | 192/194 | 113 ([M-Br]⁺) |

| This compound | 195/197 | 116 ([M-Br]⁺) |

Note: The fragmentation pattern is based on data for the non-deuterated compound from the NIST Mass Spectrometry Data Center.[6][7][8]

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS and LC-MS/MS analysis. Researchers should optimize these methods for their specific analyte and matrix.

Protocol for GC-MS Analysis of Halogenated Aromatic Compounds in Environmental Samples

This protocol is suitable for the analysis of volatile and semi-volatile halogenated organic compounds in water or soil.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 30 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture).

-

Shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-MS analysis.

4.1.2. GC-MS Operating Conditions

Table 3: Typical GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Analyte-specific ions and m/z 195/197 for this compound |

Protocol for LC-MS/MS Analysis of Aromatic Compounds in Biological Matrices

This protocol is designed for the analysis of non-volatile aromatic compounds in plasma or serum.

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

The sample is now ready for LC-MS/MS analysis.

4.2.2. LC-MS/MS Operating Conditions

Table 4: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte-specific transitions and a transition for this compound (e.g., 195 -> 116) |

Data Analysis and Quantification

Quantitative analysis is based on the principle of isotope dilution. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Table 5: Hypothetical Quantitative Performance Data

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL (matrix dependent) |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

Note: These values represent typical performance and should be established for each specific assay.

Visualizations

Caption: Experimental workflow for quantitative analysis.

Caption: Principle of isotope dilution mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 1-溴-2,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 8. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]